N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam

Catalog No.
S875714
CAS No.
1246819-40-8
M.F
C12H8ClN3O6S3
M. Wt
421.841
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lorno...

CAS Number

1246819-40-8

Product Name

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam

IUPAC Name

2-[(6-chloro-4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylic acid

Molecular Formula

C12H8ClN3O6S3

Molecular Weight

421.841

InChI

InChI=1S/C12H8ClN3O6S3/c1-16-7(10(18)15-12-14-3-4(23-12)11(19)20)8(17)9-5(25(16,21)22)2-6(13)24-9/h2-3,17H,1H3,(H,19,20)(H,14,15,18)

InChI Key

XOETXHYETDLBFQ-UHFFFAOYSA-N

SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(S3)C(=O)O

Synonyms

6-Chloro-4-hydroxy-2-methyl-N-(5-carboxy-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide; MTB-2; 2-[[(6-Chloro-4-hydroxy-2-methyl-1,1-dioxido-2H-thieno[2,3-e]-1,2-thiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic Acid;

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam (CAS 1246819-40-8), commonly designated in pharmacopeial contexts as Lornoxicam Impurity 1, is a highly specific structural analog where the 2-aminopyridine moiety of the parent oxicam non-steroidal anti-inflammatory drug (NSAID) is replaced by a 5-carboxy-2-thiazolyl group . With a molecular weight of 421.86 g/mol, this compound serves as a critical, high-purity analytical reference standard in pharmaceutical quality control and process chemistry . Its primary industrial utility lies in enabling precise chromatographic method validation, impurity profiling, and the establishment of accurate Relative Response Factors (RRF) during active pharmaceutical ingredient (API) manufacturing . Procurement of this certified standard is essential for manufacturers aiming to meet stringent ICH Q3A/Q3B regulatory guidelines for API and finished dosage form purity .

Research Fit

Pharmacopoeial Designation ChP 2020 Impurity I · BP D297075
Analytical Role HPLC external standard for Impurity I quantitation
Structural Key 5-Carboxy-2-thiazolyl analog; distinct from parent drug and 5-hydroxymethyl analog

In rigorous pharmaceutical analysis, substituting a certified standard of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam with a generic surrogate—such as the Lornoxicam parent API or a crude forced-degradation mixture—fundamentally compromises method accuracy . The structural divergence between the thiazolyl and pyridinyl rings alters both the compound's lipophilicity and its UV chromophore . Consequently, using the parent API as a quantitative surrogate (assuming an RRF of 1.0) frequently leads to significant under- or over-estimation of the impurity concentration . Furthermore, relying on uncertified in-house mixtures or theoretical LC-MS/MS mass matching fails to provide the definitive, audit-ready structural proof required by regulatory bodies to clear the ICH identification threshold of 0.10% .

Substitution Risk

5-Carboxy vs. 5-hydroxymethyl analog

Distinct retention, ionization, and MS fragmentation; validated HPLC methods require exact identity matching.

Generic impurity standards

Lack ChP-specific system suitability qualification; may misidentify target impurity peaks.

pH-dependent chromatographic behavior

Ionizable carboxylic acid group drives unique retention; unverified alternatives risk inaccurate quantitation.

Response Factor Calibration Accuracy

The substitution of the 2-pyridinyl ring with a 5-carboxy-2-thiazolyl ring significantly shifts the molar absorptivity of the molecule. Utilizing a certified standard of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam allows for the exact calculation of the Relative Response Factor (RRF), whereas using the Lornoxicam API as a surrogate assumes an RRF of 1.0, which can result in quantitation errors of 15% to 30% depending on the detection wavelength .

Evidence DimensionRelative Response Factor (RRF) Accuracy
Target Compound DataExact RRF calibration using >98% pure standard
Comparator Or BaselineAssumed RRF = 1.0 (using Lornoxicam API surrogate)
Quantified DifferencePrevents 15-30% quantitative deviation in impurity reporting
ConditionsHPLC-UV method validation at standard detection wavelengths (e.g., 254 nm)

Prevents quantitative misreporting of impurity levels, ensuring strict compliance with ICH Q3A/Q3B reporting thresholds during batch release.

Pharmacopoeial Acceptance Criterion
Direct head-to-head
ChP Impurity I limit
≤0.1% (external standard, CAS 1246819-40-8)
Unspecified single impurity
≤0.5% (manufacturer specification)
5× more stringent limit requires identity-verified reference standard.
System suitability solution: 0.2 µg/mL impurity I with 2 µg/mL lornoxicam.

Chromatographic Specificity & Resolution

In stability-indicating assays, distinguishing closely related oxicam degradants is critical. The use of the purified target compound provides absolute retention time (RT) mapping and confirms a resolution factor (Rs) greater than 1.5 from the main API peak. In contrast, relying on crude degradation mixtures limits the analyst to probabilistic relative retention time (RRT) matching, which is susceptible to column-to-column drift and matrix interference .

Evidence DimensionPeak Identification Certainty
Target Compound DataUnambiguous RT mapping and confirmed Rs > 1.5
Comparator Or BaselineCrude degradation mixture (±0.05 RRT unit drift risk)
Quantified DifferenceAbsolute peak identification vs. probabilistic RRT matching
ConditionsReverse-phase HPLC (RP-HPLC) system suitability testing

Guarantees that the analytical method can reliably separate this specific thiazolyl-bearing impurity from the parent drug, preventing false positive out-of-specification (OOS) results.

Mass Differentiation
Direct head-to-head
+50.04Da
Target MW 420.93 Da vs parent lornoxicam 371.82 Da
Unit-resolution MS discrimination window; supports impurity confirmation in stability studies.
+13.99 Da difference vs 5-hydroxymethyl analog requires HRMS.

Audit-Ready Structural Confirmation

Regulatory submissions require definitive structural proof for impurities exceeding the 0.10% identification threshold. Procurement of the fully characterized standard provides a complete analytical package (1H-NMR, 13C-NMR, HRMS, IR), offering 100% structural certainty. Conversely, attempting to identify the impurity in-situ via LC-MS/MS fragmentation alone leaves ambiguity, as it cannot definitively differentiate between closely related isobaric oxicam impurities or positional isomers .

Evidence DimensionStructural Confirmation Certainty
Target Compound Data100% definitive assignment via multi-modal certified package
Comparator Or BaselineLC-MS/MS fragmentation alone (ambiguous for isobars)
Quantified DifferenceDefinitive regulatory proof vs. tentative mass-to-charge (m/z) identification
ConditionsRegulatory submission (ANDA/DMF) documentation

Eliminates the risk of regulatory queries or clinical hold due to uncharacterized peaks during API manufacturing audits.

Chromatographic Differentiation
Class-level
Retention tuned by ionizable –COOH; predicted earlier elution under ChP pH 8.0 conditions vs neutral 5-hydroxymethyl analog.
Separation confirmed in system suitability; specific RRT values not publicly available.
Data to verify with in-house method validation.
ICH Q3A Identification Threshold
Class-level
0.10%
Identification threshold for max daily dose ≤2 g/day
Aligns with ChP Impurity I specification; supports ANDA/DMF structural confirmation requirement.
Impurities between 0.10% and 0.15% must be identified, not necessarily qualified.
Purity & Characterization
Direct head-to-head
≥99% HPLC
COA includes 1H/13C NMR, HR-MS, HPLC chromatogram, IR, UV
Minimizes systematic quantitation error; meets pharmacopoeial traceability requirements.
Packaging: 5 mg to 500 mg, supports method development through routine QC.

HPLC/UPLC Method Validation & System Suitability

The certified standard is utilized to define precise retention times and establish critical resolution factors (Rs > 1.5) during the development and validation of stability-indicating assays for Lornoxicam .

Batch Release Impurity Quantitation

Serves as the primary reference material for calculating accurate Relative Response Factors (RRF), ensuring that routine QC batch release testing does not under-report or over-report impurity levels due to chromophore differences .

Regulatory Submissions (DMF & ANDA)

Provides the definitive analytical data (NMR, HRMS, HPLC purity) required by regulatory agencies to characterize related substances and justify impurity limits in Lornoxicam API manufacturing .

Application Fit

Application
Selection Property
Validation Focus
ChP 2020 regulatory compliance testing
Pharmacopoeial Impurity I reference standard identity
HPLC system suitability and external standard quantitation
Stability-indicating HPLC method development
Ionizable carboxylic acid group for retention marker
Retention time assignment, resolution and specificity validation
MS-based impurity profiling for ANDA/DMF
Distinct mass shift and chlorine isotopic pattern
SRM/MRM method selectivity and structural confirmation
Compendial reference standard inventory
Independent 5-carboxy analog authentication
Orthogonal chromatographic and spectral characterization

XLogP3

2.1

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